molecular formula C18H22N4OS B5418154 1-(3,5-dimethylphenyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinone

1-(3,5-dimethylphenyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinone

Cat. No. B5418154
M. Wt: 342.5 g/mol
InChI Key: LXFXPAPDAXVTKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dimethylphenyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinone is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known by the name of TAK-659 and is a kinase inhibitor that has been found to have promising results in the treatment of various diseases.

Mechanism of Action

1-(3,5-dimethylphenyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinone works by inhibiting the activity of specific kinases that are involved in the growth and proliferation of cancer cells. It also modulates the immune system by inhibiting the activity of specific immune cells that are involved in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells and modulate the immune system by inhibiting the activity of specific immune cells. It has also been found to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3,5-dimethylphenyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinone in lab experiments include its potential therapeutic applications in the treatment of various diseases, its ability to inhibit the growth and proliferation of cancer cells, and its anti-inflammatory properties. The limitations include the need for further research to determine its safety and efficacy in humans.

Future Directions

For the research on 1-(3,5-dimethylphenyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinone include the need for further studies to determine its safety and efficacy in humans. There is also a need for research to determine its potential in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, research is needed to determine the optimal dosage and administration of the compound for maximum therapeutic benefit.

Synthesis Methods

The synthesis of 1-(3,5-dimethylphenyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinone involves the reaction of 3,5-dimethylphenyl isocyanate with 2-(methylthio)-5-pyrimidine carboxylic acid. The resulting intermediate is then reacted with piperazine to obtain the final product.

Scientific Research Applications

1-(3,5-dimethylphenyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinone has been found to have potential therapeutic applications in the treatment of various diseases. It has been studied for its efficacy in treating cancers such as lymphoma, leukemia, and multiple myeloma. It has also shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

1-(3,5-dimethylphenyl)-4-[(2-methylsulfanylpyrimidin-5-yl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-13-6-14(2)8-16(7-13)22-5-4-21(12-17(22)23)11-15-9-19-18(24-3)20-10-15/h6-10H,4-5,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFXPAPDAXVTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CCN(CC2=O)CC3=CN=C(N=C3)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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